molecular formula C17H20N2O4S B5366799 N-(4-methoxybenzyl)-N-methyl-4-[(methylsulfonyl)amino]benzamide

N-(4-methoxybenzyl)-N-methyl-4-[(methylsulfonyl)amino]benzamide

Cat. No. B5366799
M. Wt: 348.4 g/mol
InChI Key: VLFPNULQXRRUHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxybenzyl)-N-methyl-4-[(methylsulfonyl)amino]benzamide, also known as MMB or MMB-2201, is a synthetic cannabinoid that has been used in scientific research to understand the mechanisms of action of cannabinoids. MMB-2201 is a potent agonist of the cannabinoid receptor CB1, which is located in the central nervous system and is responsible for the psychoactive effects of cannabinoids.

Mechanism of Action

N-(4-methoxybenzyl)-N-methyl-4-[(methylsulfonyl)amino]benzamide-2201 is a potent agonist of the CB1 receptor, which is located in the central nervous system and is responsible for the psychoactive effects of cannabinoids. It binds to the receptor and activates it, leading to the release of neurotransmitters such as dopamine and serotonin. This results in the characteristic effects of cannabinoids, such as euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects
This compound-2201 has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, leading to the characteristic effects of cannabinoids. It has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory conditions such as arthritis. Additionally, it has been shown to have analgesic effects, which may make it useful in the treatment of pain.

Advantages and Limitations for Lab Experiments

N-(4-methoxybenzyl)-N-methyl-4-[(methylsulfonyl)amino]benzamide-2201 has several advantages for use in lab experiments. It is a potent agonist of the CB1 receptor, which makes it useful for studying the mechanisms of action of cannabinoids. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, there are also some limitations to its use in lab experiments. It is a synthetic compound, which means that it may not accurately reflect the effects of natural cannabinoids. Additionally, it has not been extensively studied in humans, which means that its safety and efficacy are not well-established.

Future Directions

There are several future directions for research on N-(4-methoxybenzyl)-N-methyl-4-[(methylsulfonyl)amino]benzamide-2201. One area of interest is the development of new treatments for medical conditions such as pain, anxiety, and inflammation. Another area of interest is the study of the mechanisms of action of cannabinoids and the development of new cannabinoid-based drugs. Additionally, there is a need for further research on the safety and efficacy of this compound-2201 in humans, as well as its potential for abuse and addiction.

Synthesis Methods

The synthesis of N-(4-methoxybenzyl)-N-methyl-4-[(methylsulfonyl)amino]benzamide-2201 involves the reaction of 4-methoxybenzyl chloride with N-methyl-4-aminobenzene in the presence of a base, followed by the reaction of the resulting intermediate with methylsulfonyl chloride. The final product is obtained after purification by chromatography.

Scientific Research Applications

N-(4-methoxybenzyl)-N-methyl-4-[(methylsulfonyl)amino]benzamide-2201 has been used in scientific research to understand the mechanisms of action of cannabinoids and to develop new treatments for various medical conditions. It has been shown to have potential therapeutic effects in the treatment of pain, anxiety, and inflammation.

properties

IUPAC Name

4-(methanesulfonamido)-N-[(4-methoxyphenyl)methyl]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-19(12-13-4-10-16(23-2)11-5-13)17(20)14-6-8-15(9-7-14)18-24(3,21)22/h4-11,18H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFPNULQXRRUHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)OC)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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